Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride
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Overview
Description
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5,5,5-trifluoropentanoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines using reagents like hydrogen peroxide or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 2-amino-5,5,5-trifluoropentanoic acid.
Scientific Research Applications
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to neurotransmission, particularly those involving glutamate and GABA receptors, due to its structural similarity to amino acids.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
- Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
- Methyl 2-amino-6,6,6-trifluorohexanoate hydrochloride
Uniqueness
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in studies related to fluorine chemistry.
Properties
Molecular Formula |
C6H11ClF3NO2 |
---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5,5,5-trifluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
KKBSOSBLLPOXMO-WCCKRBBISA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(F)(F)F)N.Cl |
Canonical SMILES |
COC(=O)C(CCC(F)(F)F)N.Cl |
Origin of Product |
United States |
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